

# Measuring HIV-1 Reactivation with Prostratin using p24 ELISA: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prostratin*

Cat. No.: *B1679730*

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## Introduction

The persistence of latent HIV-1 reservoirs in infected individuals is a major obstacle to curing AIDS. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating the latent virus with latency-reversing agents (LRAs) to expose infected cells to the immune system or viral cytopathic effects. **Prostratin**, a non-tumor-promoting phorbol ester, is a potent LRA that activates HIV-1 expression from latency.<sup>[1][2][3]</sup> This document provides detailed protocols for measuring HIV-1 reactivation induced by **Prostratin** through the quantification of the viral capsid protein p24 using an Enzyme-Linked Immunosorbent Assay (ELISA).

**Prostratin** activates protein kinase C (PKC), which in turn triggers a signaling cascade that leads to the activation of the transcription factor NF-κB.<sup>[2][4][5]</sup> NF-κB then translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR), initiating viral gene transcription and subsequent protein production, including p24.<sup>[2][4]</sup> The amount of p24 released into the cell culture supernatant is directly proportional to the level of viral reactivation.

## Data Presentation

The following tables summarize quantitative data from representative studies on **Prostratin**-mediated HIV-1 reactivation.

Table 1: Dose-Dependent HIV-1 Reactivation by **Prostratin** in J-Lat Latency Model Cells

Prostratin Concentration (μM)	Percentage of GFP-Positive (HIV-expressing) Cells (Mean ± SEM)
0 (DMSO control)	Baseline
7.1	EC50
12	6.4 ± 0.9 (Maximal Response)

Data adapted from a study using J-Lat full-length T cell lines, where GFP expression indicates reactivation of the HIV-1 provirus.[6]

Table 2: **Prostratin**-Induced p24 Production in Latently Infected Cell Lines

Cell Line	Prostratin Concentration (μM)	Fold Increase in p24 Production (relative to mock-treated)
U1 (monocytic)	5	Synergistic increase with HDAC inhibitors
J-Lat 15.4 (lymphocytic)	5	Synergistic increase with HDAC inhibitors
J-Lat 8.4 (lymphocytic)	5	Synergistic increase with HDAC inhibitors

Data adapted from a study showing synergistic activation of HIV-1 production with a combination of **Prostratin** and HDAC inhibitors.[7]

Table 3: Reactivation of Latent HIV-1 in Primary CD4+ T Cells from Infected Donors

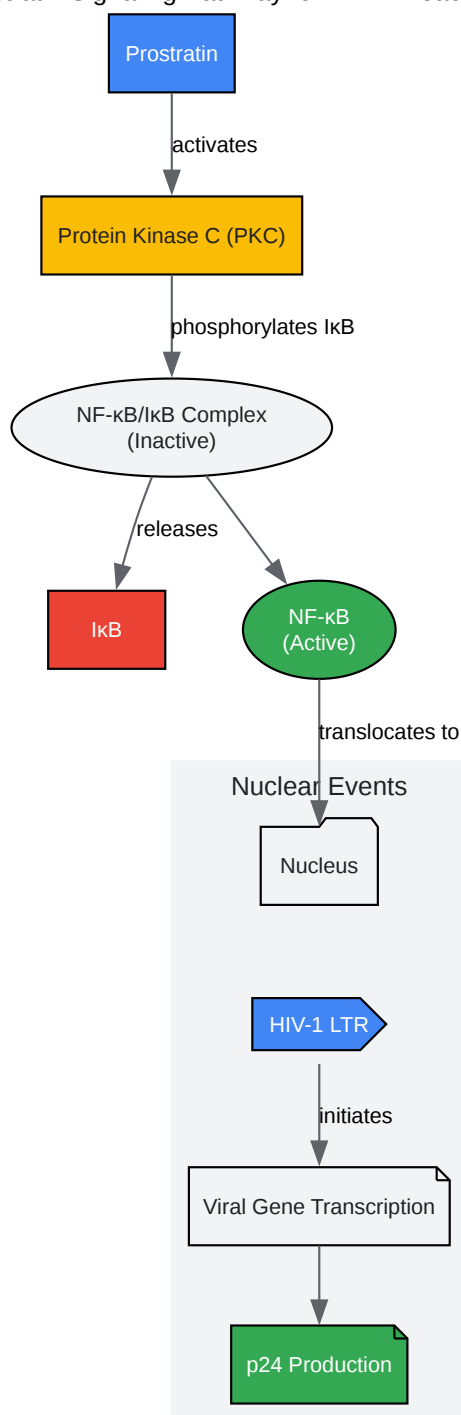
Treatment	Percentage of p24+ cells (Mean $\pm$ SEM)
Not stimulated	4 $\pm$ 2
Prostratin (1 $\mu$ M)	19 $\pm$ 6
Bryostatin-1 (10 nM)	15 $\pm$ 5
PHA (10 $\mu$ g/ml)	30 $\pm$ 11

Data from a study on latently infected primary CD4+ T cells.[8]

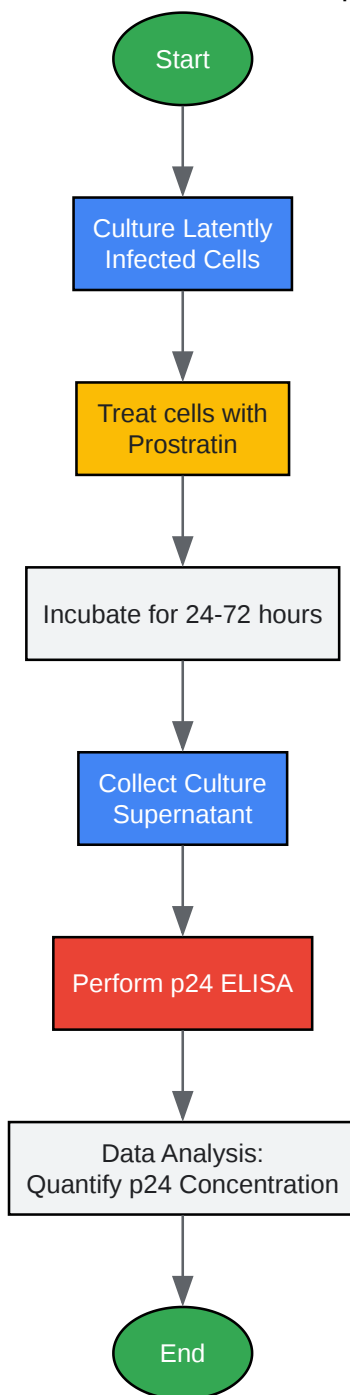
## Signaling Pathway and Experimental Workflow

### Prostratin-Induced HIV-1 Reactivation Signaling Pathway

## Prostratin Signaling Pathway for HIV-1 Reactivation



## Workflow: Prostratin Treatment to p24 ELISA

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Email: [info@benchchem.com](mailto:info@benchchem.com)